molecular formula C20H17N5O2S B2582106 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide CAS No. 1226444-68-3

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

Katalognummer: B2582106
CAS-Nummer: 1226444-68-3
Molekulargewicht: 391.45
InChI-Schlüssel: GMJFDETZAXCFOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzo[c][1,2,5]thiadiazole core, a heterocyclic aromatic system known for its electron-accepting properties, which makes it a valuable building block in materials science, particularly in the development of organic semiconductors and dye-sensitized solar cells (DSSCs) . The structure is further elaborated with a pyridazinone moiety, a privileged scaffold in medicinal chemistry often associated with biological activity. The integration of these two distinct heterocyclic systems creates a unique molecular architecture intended for the exploration of structure-activity relationships. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening in drug discovery campaigns. Its specific research applications could include investigations into kinase inhibition, the development of novel optoelectronic materials, or as a probe for studying biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. For Use Only.

Eigenschaften

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12-6-8-14(9-7-12)15-10-11-18(26)25(22-15)13(2)20(27)21-16-4-3-5-17-19(16)24-28-23-17/h3-11,13H,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJFDETZAXCFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Molecular Formula: C₁₈H₁₅N₅O₂S₂
Molecular Weight: 397.5 g/mol
CAS Number: 1226448-29-8

The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-deficient properties, making it suitable for various biological interactions.

Synthesis

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the Thiadiazole Core: This can be achieved through cyclization reactions involving appropriate thiadiazole precursors.
  • Pyridazine Derivative Synthesis: The incorporation of the pyridazine moiety is crucial for enhancing biological activity.
  • Final Coupling Reaction: The final step involves the coupling of the thiadiazole and pyridazine derivatives with propanamide to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit promising anticancer properties. For instance:

  • Mechanism of Action: The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival.
  • In Vitro Studies: Cell viability assays have shown that N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide significantly reduces the viability of various cancer cell lines at micromolar concentrations .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been evaluated using standardized animal models. For example:

  • Protective Effects: Compounds similar to N-(benzo[c][1,2,5]thiadiazol) have shown up to 80% protection against induced seizures at specific dosages .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiadiazole-based compounds. Key findings include:

Structure FeatureEffect on Activity
Substitution on ThiadiazoleEnhances electron-withdrawing properties
Positioning of PyridazineCritical for receptor binding affinity
Alkyl Chain LengthAffects lipophilicity and membrane penetration

Study 1: Anticancer Evaluation

A study conducted on various derivatives demonstrated that modifications at the 4-position of the benzo[c][1,2,5]thiadiazole ring significantly enhanced cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range .

Study 2: Anticonvulsant Screening

In a controlled experiment assessing anticonvulsant activity through the PTZ (Pentylenetetrazol) model, several derivatives showed significant delay in seizure onset and reduced frequency of convulsions compared to controls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Core Modifications

A. Benzo[c][1,2,5]thiadiazole Derivatives
Compounds sharing the BTD core but differing in substituents or linkers exhibit distinct electronic and steric profiles:

Compound Name Core Modification Key Structural Differences Implications Reference
Target Compound BTD + pyridazinone + p-tolyl Propanamide linker, pyridazinone, p-tolyl Balanced lipophilicity and H-bonding
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide BTD + cyclopenta[c]pyridazin Cyclopentane-fused pyridazin Increased rigidity, reduced flexibility
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzo[b]oxazin + oxadiazole Oxadiazole linker, benzooxazin core Enhanced electron-rich character

Replacing BTD with benzo[b][1,4]oxazin (as in ) reduces electron deficiency, altering charge-transfer efficiency in materials or receptor-binding kinetics in drug design .

Electronic and Physicochemical Properties

The BTD moiety’s electron-withdrawing nature lowers the compound’s HOMO energy, a trait critical for applications in organic electronics (e.g., as electron-transport layers in photovoltaic cells) .

The p-tolyl group in the target compound increases logP compared to analogues with unsubstituted aryl groups, enhancing lipid solubility. For instance, replacing p-tolyl with polar substituents (e.g., -OH or -COOH) would drastically reduce membrane permeability.

Q & A

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentrations) across studies; inconsistent IC50_{50} values may arise from differing ATP concentrations in kinase assays .
  • Orthogonal Validation : Confirm activity using CRISPR-edited cell lines or isoform-specific inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.